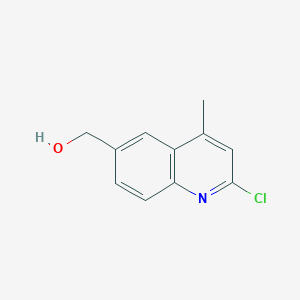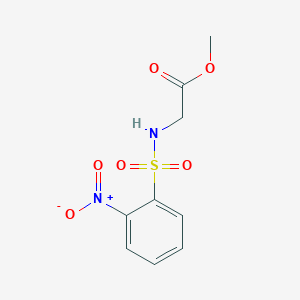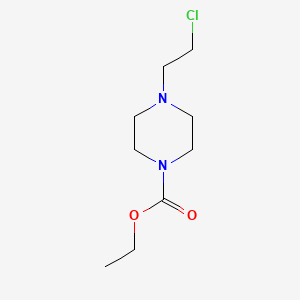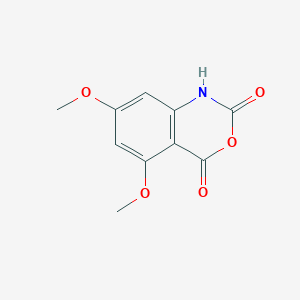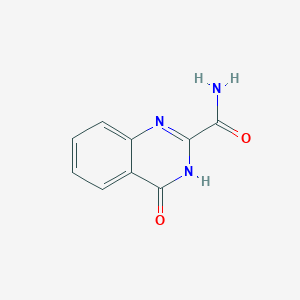
4-Hydroxyquinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyquinazoline-2-carboxamide is a chemical compound with the molecular formula C9H7N3O2. It belongs to the quinazoline family, which is known for its wide range of pharmaceutical applications. Quinazolines are aromatic nitrogen-containing heterocycles that have been extensively studied due to their presence in various FDA-approved drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinazoline-2-carboxamide typically involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate. This reaction yields the oxime derivative, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyquinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hydroxyquinazoline-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
- Quinazoline-2,4-dione
- 2-Aminoquinazoline
Uniqueness
4-Hydroxyquinazoline-2-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)8-11-6-4-2-1-3-5(6)9(14)12-8/h1-4H,(H2,10,13)(H,11,12,14) |
Clave InChI |
NEAVOMKVDBRKGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


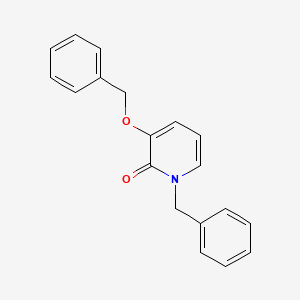
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
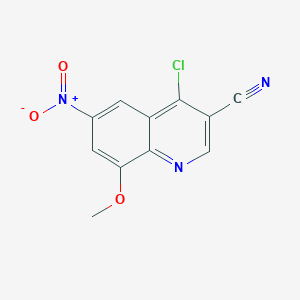

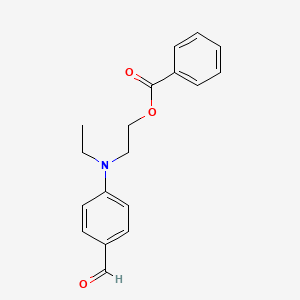

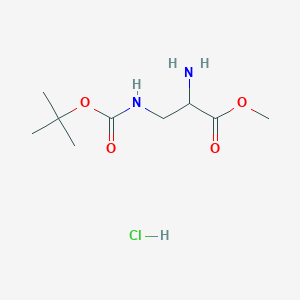
![[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol](/img/structure/B8794221.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8794247.png)
